6-(1H-imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridazine-3-carboxamide
Description
This compound is a pyridazine-carboxamide derivative featuring dual heterocyclic systems: a pyridazine core substituted with a 1H-imidazol-1-yl group at position 6 and a thiophen-2-yl moiety at position 3 of the pyridazinone ring. Its structure integrates a flexible ethyl linker connecting the pyridazine-carboxamide group to the 6-oxo-pyridazine-thiophene system.
The synthesis of related compounds (e.g., and ) often employs cross-coupling reactions (e.g., Suzuki-Miyaura for boronic acid intermediates) and amide bond formation, as seen in the preparation of structurally similar pyridazine derivatives .
Properties
IUPAC Name |
6-imidazol-1-yl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S/c26-17-6-4-13(15-2-1-11-28-15)23-25(17)10-8-20-18(27)14-3-5-16(22-21-14)24-9-7-19-12-24/h1-7,9,11-12H,8,10H2,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVYODQBPRMJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NN=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, cyclization with hydrazine derivatives can form the pyridazine ring.
Introduction of the Thiophene Group: Thiophene can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Attachment of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine intermediate.
Final Coupling and Amidation: The final step involves coupling the intermediate with a carboxamide group, often using peptide coupling reagents like EDCI or HATU under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include:
Catalyst Optimization: Using efficient catalysts to enhance reaction rates and selectivity.
Process Intensification: Employing continuous flow reactors to improve reaction efficiency and scalability.
Purification Techniques: Utilizing advanced purification methods such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and imidazole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the pyridazine ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can modify the imidazole or pyridazine rings, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaH, alkyl halides, acyl chlorides
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
Biologically, the compound’s heterocyclic structure suggests potential as a pharmacophore in drug design. It may interact with various biological targets, including enzymes and receptors, making it a candidate for developing new therapeutics.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its unique structure might exhibit activity against specific diseases, such as cancer or infectious diseases, by modulating biological pathways.
Industry
Industrially, the compound might be used in the development of advanced materials, such as organic semiconductors or catalysts, due to its electronic properties and stability.
Mechanism of Action
The mechanism of action of 6-(1H-imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridazine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues with Pyridazine-Imidazole Scaffolds
a) N-(2-(1H-Imidazol-4-yl)Ethyl)-6-[4-(2-Methoxy-Phenoxy)-Piperidin-1-yl]Pyridazine-3-Carboxamide ()
- Key Differences: Replaces the thiophen-2-yl group with a 4-(2-methoxy-phenoxy)-piperidin-1-yl substituent. The ethyl linker connects to an imidazol-4-yl group instead of imidazol-1-yl.
- Implications: The piperidine-phenoxy group may enhance solubility but reduce aromatic stacking interactions compared to the thiophene system in the target compound. Positional isomerism (imidazol-4-yl vs. imidazol-1-yl) could alter hydrogen-bonding patterns in target binding .
b) 6-(5-Bromopyridin-3-yl)-N-[3-(1H-Imidazol-1-yl)Propyl]-2-... (MMV3, )
Analogues with Thiophene Substituents
a) (S)-N-Propyl-5-[2-(Thiophen-2-yl)Ethoxy]-N-[2-(Thiophen-2-yl)Ethyl]-1,2,3,4-Tetrahydro-Naphthalen-2-Amine ()
Analogues with Modified Heterocyclic Systems
a) 6-(1H-Pyrazol-1-yl)-N-[3-(Trifluoromethyl)Phenyl]Pyridine-3-Carboxamide ()
- Key Differences: Substitutes imidazole with pyrazole and pyridazine with pyridine. Includes a trifluoromethylphenyl group instead of the ethyl-linked pyridazinone-thiophene system.
- Implications: Pyrazole’s reduced basicity (vs. imidazole) may decrease hydrogen-bond donor capacity. The trifluoromethyl group enhances electronegativity and metabolic resistance .
Data Table: Structural and Functional Comparison
*LogP values estimated using fragment-based methods due to lack of experimental data.
Research Findings and Limitations
- Binding Affinity : The target compound’s thiophene and imidazole groups likely enhance interactions with metalloenzymes or heme-containing proteins, as seen in analogues like MMV3 ().
- Synthetic Challenges : The ethyl linker in the target compound may introduce steric strain during amide bond formation compared to propyl-linked analogues .
- Data Gaps : Experimental data on solubility, potency, and toxicity are absent in the provided evidence, necessitating further studies.
Biological Activity
The compound 6-(1H-imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridazine-3-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and therapeutic potential, particularly in the context of anti-inflammatory and anticancer activities.
Chemical Structure
The chemical structure of the compound includes:
- An imidazole ring
- A pyridazine core
- A thiophene moiety
- A carboxamide functional group
This unique arrangement suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.
Anti-inflammatory Activity
Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives containing imidazole and pyridine rings have shown promise as cyclooxygenase (COX) inhibitors, which are crucial in managing inflammatory responses. The compound's structural components may contribute to its ability to inhibit COX enzymes selectively.
Table 1: Comparison of COX Inhibition Potency
| Compound | COX-I IC50 (μM) | COX-II IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.78 | 0.52 | 9.51 |
| Compound B | 0.52 | 0.11 | 10.73 |
| Target Compound | TBD | TBD | TBD |
Note: TBD indicates values that need to be determined through experimental studies.
Anticancer Activity
The anticancer properties of the target compound are supported by findings from research on similar derivatives. For example, compounds featuring imidazole and thiophene rings were observed to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Anticancer Mechanism
In a study focused on imidazole derivatives, researchers found that these compounds could:
- Induce G1 phase arrest in cancer cells
- Upregulate p53 expression, leading to increased apoptosis
- Decrease cyclin D1 levels, inhibiting cell proliferation
These findings suggest that the target compound may also exert anticancer effects through similar pathways.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound could act as a modulator for various receptors involved in inflammation and cancer progression.
- Cell Cycle Regulation : By affecting cyclins and CDKs, the compound may disrupt the normal cell cycle, leading to cancer cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
